4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The production would typically involve standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, NH3) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use in specialized industrial applications, primarily in research and development settings.
Mechanism of Action
The exact mechanism of action for 4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Decanoylcarbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate: Similar in structure but with a methoxy group and a different position of the chlorobenzoate moiety.
2-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate: Similar in structure but with a different position of the decanoylcarbohydrazonoyl group.
Uniqueness
4-(2-Decanoylcarbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties. Its rarity and specialized use in early discovery research further highlight its uniqueness .
Properties
CAS No. |
303086-57-9 |
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Molecular Formula |
C24H29ClN2O3 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
[4-[(E)-(decanoylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H29ClN2O3/c1-2-3-4-5-6-7-8-9-23(28)27-26-18-19-10-16-22(17-11-19)30-24(29)20-12-14-21(25)15-13-20/h10-18H,2-9H2,1H3,(H,27,28)/b26-18+ |
InChI Key |
OZFJTXXUUQTNLV-NLRVBDNBSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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